N-(3-ethoxypropyl)-1-(4-fluorobenzyl)piperidine-4-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide: is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and an ethoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidine intermediate.
Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain is attached through an alkylation reaction, where an ethoxypropyl halide reacts with the piperidine-fluorophenyl intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperidine derivative reacts with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments, such as amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3-ethoxypropyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(3-ethoxypropyl)-1-[(4-bromophenyl)methyl]piperidine-4-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom.
N-(3-ethoxypropyl)-1-[(4-iodophenyl)methyl]piperidine-4-carboxamide: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H27FN2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27FN2O2/c1-2-23-13-3-10-20-18(22)16-8-11-21(12-9-16)14-15-4-6-17(19)7-5-15/h4-7,16H,2-3,8-14H2,1H3,(H,20,22) |
InChI Key |
DSHAACHEQYSHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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